Sodium 3-(trimethylsilyl)propionate
Description
Fundamental Principles of Chemical Shift Referencing in NMR
Chemical shift referencing is a foundational practice in NMR spectroscopy, allowing for the standardization and comparison of spectra recorded on different instruments and under varying conditions. kpwulab.com The chemical shift (δ) is the resonant frequency of a nucleus relative to a standard reference frequency. huji.ac.il By international convention, established by IUPAC, the primary reference for proton (¹H) and carbon-13 (¹³C) NMR is Tetramethylsilane (TMS) for organic solvents. ucsb.edu For aqueous solutions, water-soluble standards like TMSP or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) are employed. nih.govucsb.edu
The process involves adding a small, known quantity of the reference compound to the sample. The sharp, well-defined signal from the standard is then calibrated to its designated chemical shift, typically 0.0 parts per million (ppm). All other signals in the spectrum are then referenced relative to this point. ucsb.edu
In ¹H NMR spectroscopy for aqueous samples, TMSP is widely used as an internal reference standard. nih.gov Its nine equivalent protons in the trimethylsilyl (B98337) group produce a single, sharp resonance signal that is chemically inert and typically does not overlap with signals from the analytes of interest. nih.gov This signal is defined as 0.0 ppm, providing a reliable anchor for the chemical shift scale. kpwulab.com
To avoid unwanted signals from the propionate (B1217596) methylene (B1212753) groups (-CH₂CH₂-), the deuterated variant, Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid salt (TMSP-d4), is frequently used. kpwulab.com This isotopic labeling eliminates the proton signals adjacent to the silyl (B83357) group, resulting in a cleaner baseline in that region of the spectrum. pubcompare.ai However, it's important to note that the chemical shift of TMSP can be sensitive to factors such as pH and potential interactions with solutes like cyclodextrins, which can affect its accuracy. caltech.edu
For ¹³C NMR, chemical shifts are also referenced against the TMS standard. While TMSP can be used, the referencing is often performed indirectly. kpwulab.com According to IUPAC recommendations, the primary reference is the ¹H signal of TMS (or a suitable secondary reference like TMSP in D₂O). ucsb.edu The ¹³C chemical shift scale is then established based on a specific frequency ratio (Ξ) of the ¹³C frequency to the ¹H frequency of the same TMS standard. huji.ac.il
This unified scale approach ensures consistency across different nuclei. ucsb.edu The equation for indirect referencing is:
¹³C-SR = Ξc x (¹H-SR + ¹H-BF) - ¹³C-BF kpwulab.com
Where:
¹³C-SR is the desired ¹³C chemical shift reference.
Ξc is the standard frequency ratio for ¹³C/¹H (0.251449530). kpwulab.com
¹H-SR is the calibrated ¹H reference frequency.
¹H-BF and ¹³C-BF are the spectrometer's base frequencies for ¹H and ¹³C, respectively. kpwulab.com
Directly using a secondary reference like DSS for ¹³C can lead to small deviations from the official TMS scale. ucsb.edu
Quantitative Nuclear Magnetic Resonance (qNMR) Methodology
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the integrated area of a resonance signal and the number of nuclei contributing to that signal. researchgate.netmagritek.com This principle allows for the determination of the concentration of substances, often without the need for identical reference compounds for each analyte. researchgate.net
The foundation of qNMR lies in the fact that, under appropriate experimental conditions, the signal integral (I) is directly proportional to the molar concentration (C) and the number of protons (n) generating the signal. nih.gov When an internal standard of known concentration is added to the sample, the concentration of an analyte can be calculated using the following relationship:
Cₓ = Cₛₜₐ * (Iₓ / Iₛₜₐ) * (nₛₜₐ / nₓ)
Where:
Cₓ and Cₛₜₐ are the molar concentrations of the analyte and the standard.
Iₓ and Iₛₜₐ are the integrated signal areas for the analyte and the standard.
nₓ and nₛₜₐ are the number of protons for the respective signals.
TMSP is an excellent internal standard for qNMR in aqueous solutions due to its sharp, isolated signal and known number of protons (n=9 for the trimethylsilyl group). nih.gov
For accurate and reliable absolute quantification using TMSP, several practical factors must be carefully managed:
Purity of the Standard: The internal standard must be of high purity with a precisely known concentration. researchgate.net
Signal Overlap: The chosen resonance signals for both the analyte and TMSP must be well-resolved and free from overlap with other signals in the spectrum. nih.gov
Relaxation Delay: A sufficiently long relaxation delay (d1) between scans is crucial to ensure that all nuclei have fully returned to equilibrium before the next pulse. This ensures that the signal intensity is truly proportional to the number of nuclei. americanpharmaceuticalreview.com
Signal-to-Noise Ratio: A high signal-to-noise ratio (S/N) is necessary for accurate integration. An S/N ratio of over 100:1 is often recommended for absolute quantification. researchgate.net
Spectrometer Stability: The analysis should be performed on a stable spectrometer with a homogeneous magnetic field to ensure high resolution and sensitivity. americanpharmaceuticalreview.com
Table 1: Key Parameters for qNMR using TMSP
| Parameter | Recommendation | Rationale |
|---|---|---|
| Internal Standard | High-purity TMSP or TMSP-d4 | Ensures accuracy of the reference concentration. |
| Analyte/Standard Signals | Baseline-resolved, free of overlap | Prevents integration errors. |
| Relaxation Delay (d1) | > 5 times the longest T1 | Allows for complete spin-lattice relaxation for accurate signal integration. |
| Signal-to-Noise (S/N) | > 100:1 | Minimizes errors in peak integration. |
| Spectrometer | High-field (≥ 400 MHz), cryoprobe | Enhances sensitivity, resolution, and signal dispersion. americanpharmaceuticalreview.com |
Application Across Diverse Research Sample Matrices
The water solubility and stable chemical shift of TMSP make it a versatile standard for qNMR across a wide range of scientific disciplines and sample types. It is particularly valuable in complex aqueous matrices where other standards might fail.
Notable applications include:
Metabolomics: TMSP is frequently used in the analysis of biofluids such as urine, plasma, and cell culture media to identify and quantify metabolites. nih.govpubcompare.ai
Pharmaceutical Research: It is employed for the quantification of active pharmaceutical ingredients and impurities, including in the analysis of complex formulations like nasal sprays. nih.govsigmaaldrich.com
Bioprocessing: TMSP aids in monitoring small molecule process impurities during the manufacturing of biotherapeutics, where samples often contain a complex mixture of proteins, buffers, and other components. americanpharmaceuticalreview.com
Natural Product Chemistry: Researchers have used TMSP-d4 as an internal standard for the rapid quantification of compounds in natural extracts, such as curcuminoids. sigmaaldrich.com
The robust nature of qNMR with TMSP as a standard provides an efficient and non-destructive analytical method that often requires minimal sample preparation. researchgate.netamericanpharmaceuticalreview.com
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-trimethylsilylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2Si.Na/c1-9(2,3)5-4-6(7)8;/h4-5H2,1-3H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIWPAYIXDCDNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NaO2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190509 | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37013-20-0 | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037013200 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 3-(trimethylsilyl)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.447 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic and Chemical Modification Methodologies for Research Applications
Synthetic Pathways for Sodium 3-(trimethylsilyl)propionate and its Deuterated Analogues
The synthesis of this compound (TSP) and its deuterated forms, particularly Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP-d4), involves multi-step chemical processes. A key intermediate in this synthesis is a trimethylsilyl (B98337) lower alkyl propiolate. google.com
Stage 1: Preparation of 3-(trimethylsilyl) methyl propiolate
A common pathway begins with the silylation of a lower alkyl ester of propiolic acid. google.com For example, 3-(trimethylsilyl) methyl propiolate is synthesized by reacting methyl propiolate with chlorotrimethylsilane (B32843) in the presence of triethylamine (B128534) and a solvent like benzene. google.com The mixture is heated, and after the reaction is complete, the product is isolated and purified by vacuum distillation. google.com
Stage 2: Conversion to this compound and its Deuterated Analogue
The conversion of the trimethylsilyl methyl propiolate intermediate to the final salt involves reduction and saponification. google.com
For the non-deuterated (light) compound: The triple bond in the propiolate is reduced using hydrogen gas. The resulting 3-(trimethylsilyl) methyl propionate (B1217596) is then saponified, typically with sodium hydroxide, to yield the sodium salt, this compound. google.com
For the deuterated (d4) analogue: To create the 2,2,3,3-d4 derivative, the reduction of the triple bond is performed using deuterium (B1214612) gas (D2) with a palladium on carbon catalyst. google.com This step forms 3-(trimethylsilyl) methyl propionate-d4. google.com This deuterated ester then undergoes saponification. A solution of sodium deuteroxide (prepared by reacting sodium metal with deuterium oxide) is used to hydrolyze the ester, which is then refluxed and cooled to produce the final product, Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt. google.com
This deuterated variant, often referred to as TSP-d4, is widely used as an internal standard for ¹H NMR spectroscopy in aqueous solutions like D₂O. zeotope.compubcompare.ai
Table 1: Chemical Properties of TSP and its Deuterated Analogue
| Property | This compound | Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid |
|---|---|---|
| IUPAC Name | sodium;3-trimethylsilylpropanoate nih.gov | sodium;2,2,3,3-tetradeuterio-3-trimethylsilylpropanoate nih.gov |
| Molecular Formula | C₆H₁₃NaO₂Si nih.gov | C₆H₉D₄NaO₂Si fishersci.at |
| Molecular Weight | 168.24 g/mol nih.gov | 172.27 g/mol nih.gov |
| CAS Number | 37013-20-0 nih.gov | 24493-21-8 nih.gov |
| Isotopic Purity | N/A | ≥98.0 atom % D sigmaaldrich.comthermofisher.com |
Derivatization Strategies for Enhanced Analytical Characterization (e.g., in Gas Chromatography and Mass Spectrometry)
While this compound itself is primarily used as a standard in NMR spectroscopy, the trimethylsilyl (TMS) group it contains is central to a major derivatization strategy known as silylation. nih.govchemicalbook.com Silylation is a critical sample preparation step for the analysis of polar and semi-polar metabolites by Gas Chromatography-Mass Spectrometry (GC-MS). nih.gov
The purpose of derivatization in GC-MS is to convert non-volatile or thermally unstable compounds into more volatile and stable derivatives suitable for gas chromatographic analysis. nih.govresearchgate.net Silylation achieves this by replacing active hydrogen atoms in functional groups like hydroxyl (–OH), carboxyl (–COOH), and amine (–NH₂) groups with a TMS group [–Si(CH₃)₃]. nih.gov This process reduces the polarity of the analyte, increases its thermal stability, and enhances its volatility. nih.gov
Commonly used silylation reagents in metabolomics include:
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) nih.gov
MSTFA is often favored and may be used with an accelerator like 1% Trimethylchlorosilane (TMCS). thermofisher.com The derivatization process is often a two-step reaction. First, a methoximation step using a reagent like methoxyamine hydrochloride (MOX) is performed to protect carbonyl groups in reducing sugars and prevent the formation of multiple derivatives. thermofisher.com This is followed by the silylation step using MSTFA. thermofisher.com
Fully automated, online derivatization protocols have been developed to improve throughput and reproducibility. nih.gov These automated systems perform the derivatization immediately before injection into the GC-MS, minimizing the degradation of unstable TMS derivatives that can occur with manual, offline methods. nih.govnih.gov This approach has been shown to provide high reproducibility, with relative standard deviations (RSDs) of less than 10% for many amino acids, making it highly suitable for routine metabolite profiling. thermofisher.comnih.gov
Table 2: Common Silylation Reagents for GC-MS Derivatization
| Reagent | Abbreviation | Primary Use |
|---|---|---|
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Strong silylating agent for a broad range of metabolites including acids, alcohols, and amines. nih.gov |
| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Another common and powerful silylating agent used widely in metabolomics. nih.gov |
| Trimethylchlorosilane | TMCS | Often used as a catalyst (e.g., 1% in MSTFA) to enhance the reactivity of the primary silylating agent. thermofisher.com |
| Methoxyamine Hydrochloride | MOX | Used in a preliminary step to derivatize carbonyl groups, preventing multiple peaks for certain sugars. thermofisher.com |
Isotopic Labeling Techniques in Stable Isotope Research
Isotopic labeling is a powerful technique used to trace the path of atoms through chemical reactions or metabolic pathways. wikipedia.org It involves replacing one or more atoms in a molecule with their stable (non-radioactive) isotopes, such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). wikipedia.orgeurisotop.com These labeled compounds can be distinguished from their unlabeled counterparts by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.org
In the context of this compound, isotopic labeling is primarily achieved through deuteration, resulting in compounds like Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid (TSP-d4). zeotope.comnih.gov As described in the synthesis section, deuterium is incorporated into the propionate backbone of the molecule by using deuterium gas for the reduction of the alkyne precursor. google.com
The primary application of TSP-d4 is as an internal standard for quantitative ¹H NMR spectroscopy, especially for samples in aqueous solvents like deuterium oxide (D₂O). zeotope.compubcompare.aipubcompare.ai
Key roles of isotopically labeled TSP in research include:
Chemical Shift Referencing: TSP-d4 provides a sharp, singlet signal from its nine equivalent protons of the trimethylsilyl group at 0.0 ppm, serving as a precise reference point for calibrating the chemical shift scale. pubcompare.aipubcompare.ai
Quantitative Analysis: Because it is added at a known concentration, the integral of the TSP-d4 signal can be used to accurately quantify the concentrations of other metabolites in complex mixtures, such as biological fluids. sigmaaldrich.comsigmaaldrich.com This is crucial in fields like metabolomics.
Metabolic Flux Analysis: While TSP-d4 itself is typically a non-metabolized internal standard, stable isotope labeling in general is fundamental to metabolic flux analysis. eurisotop.com By providing nutrient precursors labeled with stable isotopes (e.g., ¹³C-glucose), researchers can track the flow of these atoms through metabolic networks, and isotopically labeled standards help ensure the accuracy of these complex measurements. eurisotop.comnih.gov
The use of stable isotope-labeled compounds like TSP-d4 is considered the gold standard for quantifying endogenous metabolites in complex biological matrices because the labeled standard behaves almost identically to the analyte during sample preparation and analysis, correcting for variations. eurisotop.com
Application As a Nuclear Magnetic Resonance Nmr Spectroscopic Standard
Application Across Diverse Research Sample Matrices.
Aqueous Biological Extracts and Biofluids (e.g., urine, plasma, serum, saliva)
In the field of metabolomics, which involves the comprehensive analysis of metabolites in biological samples, NMR spectroscopy is a powerful, non-destructive technique. nih.govnih.govpnnl.gov TMSP and its deuterated analogue, TMSP-d4, are frequently used as internal standards for the analysis of aqueous biological extracts and biofluids. nih.govkpwulab.com The standard allows for accurate chemical shift referencing and can be used for the quantification of metabolites. nih.govresearchgate.net
Detailed research findings have highlighted both the utility and the challenges of using TMSP in various biofluids:
Urine: TMSP is considered a suitable internal standard for NMR analysis of human urine samples. nih.gov Its signal provides a reliable reference in this complex mixture of metabolites. nih.gov
Serum and Plasma: A significant challenge when analyzing serum or plasma is the potential for TMSP to bind to proteins and other macromolecules present in these samples. nih.gov This interaction can alter the electronic environment of the TMSP molecule, leading to shifts in its resonance and potentially compromising the accuracy of quantification and referencing. nih.govnih.govduke.edu One study found that an alternative standard, 4,4-dimethyl-4-silapentane-1-ammonium trifluoroacetate (B77799) (DSA), was superior for serum samples, while TMSP remained appropriate for urine. nih.gov
General Biofluids: The reliability of TMSP as a standard can be affected by the composition of the sample. Its chemical shift can be influenced by pH, and it has been shown to form inclusion complexes with molecules like cyclodextrins, which can alter the reference signal. nih.govcaltech.edu This is a critical consideration in metabolomic studies where precise and consistent spectral alignment is paramount. nih.gov Despite these challenges, TMSP is still widely employed, for instance, in the NMR analysis of formulated peptide and protein drug products, which are aqueous systems. nih.gov
The choice of internal standard is a critical step in experimental design for NMR-based metabolomics to ensure data reproducibility and reliability. nih.gov
Table 2: ¹H NMR Chemical Shift Assignments for TMSP in D₂O
| Assignment | Chemical Shift (ppm) |
| A | 2.154 |
| B | 0.770 |
| C | 0.000 |
| Data sourced from ChemicalBook based on a 0.038 g : 0.5 ml D₂O sample. chemicalbook.com | |
| This table is interactive. Users can sort and filter the data. |
Application in Solid-State NMR and High-Resolution Magic-Angle Spinning (HR-MAS) Spectroscopy
High-Resolution Magic-Angle Spinning (HR-MAS) NMR spectroscopy is a technique designed to obtain high-resolution spectra from semi-solid or gel-like samples, such as biological tissues. nih.govnih.govresearchgate.net By spinning the sample at a "magic angle" of 54.7° relative to the magnetic field, this method averages out anisotropic interactions that would otherwise lead to broad, poorly resolved signals.
TMSP has been successfully utilized as a quantitative reference standard in ¹H HR-MAS NMR studies. A key application is the analysis of heterogeneous materials where traditional liquid-state NMR is not feasible.
Research Findings: In one study, ¹H HR-MAS NMR was used to accurately measure the concentration of ligands on fully hydrated chromatographic beads. researchgate.net TMSP was added to the sample, and its distinct peak at 0 ppm served as a reference for quantifying the butyl ligand signals. researchgate.net The study demonstrated the method's utility across various magic angle spin rates (from 5000 to 14,500 Hz), confirming TMSP's stability and reliability under these conditions. researchgate.net The researchers noted that the non-deuterated methylene (B1212753) groups in TMSP produce small signals (at 0.74 and 2.14 ppm) that must be accounted for in quantitative analysis to ensure accuracy. researchgate.net
The application of HR-MAS NMR to tissue samples, such as in studies of prostate tissue or apples, allows for metabolic profiling while preserving the sample's integrity. nih.govnih.govresearchgate.net The use of a reliable internal standard like TMSP in such studies is crucial for achieving accurate quantification of metabolites, which can help in identifying metabolic biomarkers for disease or characterizing tissue composition. nih.gov
Advanced Methodological Developments and Standardization in Nmr Spectroscopy Utilizing Sodium 3 Trimethylsilyl Propionate
Mitigation Strategies for Macromolecular Interactions in Biofluid Analysis
The interaction of TSP with macromolecules, such as proteins and lipoproteins abundant in biofluids like blood plasma and serum, can lead to significant issues in NMR analysis. This binding can cause a broadening or even splitting of the TSP reference signal, and can sequester metabolites, leading to an underestimation of their true concentrations. researchgate.net To address these challenges, several mitigation strategies have been developed and refined.
Protein Precipitation Techniques for Sample Preparation
A common and straightforward approach to minimize macromolecular interference is to remove them from the sample prior to NMR analysis through precipitation. researchgate.netnih.gov Organic solvents like methanol (B129727) and acetonitrile (B52724) are frequently used for this purpose. nih.govacs.org The addition of these solvents denatures and precipitates the larger protein molecules, which can then be separated by centrifugation.
Studies have comprehensively evaluated the efficacy of different protein precipitation methods. For instance, a comparison of methanol, acetonitrile, perchloric acid, and trichloroacetic acid for protein precipitation in human blood serum revealed that methanol precipitation is a reliable method for routine NMR-based metabolomics. nih.govacs.org This approach not only allows for the detection of a wide range of metabolites with good reproducibility but also shows that nearly half of the quantified metabolites in ultrafiltered serum exhibited 10–74% lower concentrations, indicating that protein precipitation can be more effective for certain metabolites. researchgate.netacs.org The choice of precipitation agent can influence the metabolic profile, making standardization of this pre-analytical step crucial for comparative studies. nih.gov
| Precipitation Agent | Key Advantages | Observed Considerations |
|---|---|---|
| Methanol | Reliable for routine analysis, good reproducibility. | - |
| Acetonitrile | Effective in precipitating proteins. nih.gov | May lead to lower concentrations of certain metabolites compared to methanol. acs.org |
| Perchloric Acid | Considered in comprehensive evaluations. acs.org | Requires careful handling and removal. |
| Trichloroacetic Acid | Effectively pellets proteins. nih.gov | Requires washing steps to remove residue. nih.gov |
Ultrafiltration Approaches for Macromolecule Removal
Ultrafiltration is another widely employed technique to separate macromolecules from low-molecular-weight metabolites in biofluids. sigmaaldrich.comrug.nl This method utilizes semi-permeable membranes with a specific molecular weight cut-off (MWCO) to retain larger molecules like proteins while allowing smaller molecules, including metabolites and TSP, to pass through into the filtrate for NMR analysis. sigmaaldrich.com
This physical separation method is advantageous as it is generally non-denaturing and can be performed under mild conditions. rug.nl However, studies have shown that ultrafiltration may lead to the loss of certain metabolites that can bind to the filter membrane or remain associated with the retained proteins. researchgate.netacs.org A comparative study found that while both protein precipitation and ultrafiltration yielded comparable reproducibility, ultrafiltered serum showed significantly lower concentrations for nearly half of the quantified metabolites. acs.org This suggests that for accurate quantification of a broad range of metabolites, ultrafiltration might be less suitable than protein precipitation, or that a combination of methods may be necessary. mdpi.com
Use of Binding Competitor Compounds in NMR Samples
A more recent and sophisticated strategy to counteract the binding of TSP and metabolites to macromolecules is the introduction of a binding competitor into the NMR sample. researchgate.net This approach doesn't remove the macromolecules but instead introduces a compound that binds more strongly or in a similar fashion to the macromolecules, thereby displacing the analyte of interest and the internal standard.
One study demonstrated that adding a high concentration (4 mM) of deuterated TSP (TSP-d4) can act as a strong binding competitor. researchgate.net This effectively prevents the non-deuterated TSP and other metabolites from binding to plasma proteins, allowing for more accurate quantification without the need for protein precipitation. This method highlights an innovative way to manage macromolecular interactions directly within the NMR tube, preserving the native sample environment to a greater extent.
Comparative Analysis of Internal and External Referencing Methods
The choice between internal and external referencing is a critical aspect of quantitative NMR (qNMR). nih.govemerypharma.com An internal standard, like TSP, is added directly to the sample, experiencing the same sample conditions as the analytes. researchgate.netox.ac.uk An external standard is placed in a separate container, often a coaxial insert, within the NMR tube. emerypharma.comresearchgate.net
Internal referencing is generally considered more precise because the standard and analyte are subject to the same magnetic field, temperature, and sample matrix effects. nih.govresearchgate.net However, the aforementioned interactions of internal standards like TSP with macromolecules can compromise accuracy. researchgate.netnih.gov
External referencing avoids direct interaction between the standard and the sample matrix, thus circumventing the binding issue. nih.govresearchgate.net However, it is susceptible to errors arising from differences in magnetic susceptibility between the sample and the reference solution, which can affect chemical shift accuracy. caltech.edu Careful calibration and correction are necessary to obtain reliable quantitative results with external standards. researchgate.net Studies comparing these methods have established that while internal referencing can be highly precise, external referencing methods are practical alternatives, especially when peak overlap or sample interaction is a concern. nih.govresearchgate.net
Comparative Evaluation of Internal Standards for Quantitative NMR
The selection of an appropriate internal standard is paramount for accurate and reproducible qNMR results. fujifilm.com TSP has been a popular choice, but its limitations have prompted the evaluation of other compounds. nih.gov
Benchmarking against 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS)
4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) is another widely used internal standard and serves as a primary benchmark for TSP. nih.govwikipedia.org Both compounds contain a trimethylsilyl (B98337) group that gives a sharp singlet at 0 ppm in the 1H NMR spectrum. However, their differing functional groups—a carboxylate in TSP and a sulfonate in DSS—lead to different properties and behaviors in solution. nih.govwikipedia.org
A key difference is their pH sensitivity. TSP's carboxylate group makes its chemical shift more susceptible to changes in pH compared to the sulfonate group of DSS, which is a strong acid and remains ionized over a wider pH range. nih.govwikipedia.org This makes DSS a more robust standard in samples where pH may vary. wikipedia.org
Both TSP and DSS are known to interact with proteins, which can affect the intensity and position of their reference signals. nih.govnih.gov However, some studies suggest that TSP's interaction with proteins may be more pronounced compared to DSS. nih.gov Conversely, other research has found that DSS can interact with cationic peptides and may not be suitable for all sample types, leading to the preference of TSP in certain studies, such as the analysis of chicken meat samples. nih.gov The choice between TSP and DSS often depends on the specific biological matrix and the experimental conditions. For instance, in studies of molten globule proteins, both TSP and DSS were found to interact with the proteins, highlighting the need for caution when using either as an internal reference in such systems. nih.gov
| Property | Sodium 3-(trimethylsilyl)propionate (TSP) | 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) |
|---|---|---|
| Functional Group | Carboxylate (-COO⁻) | Sulfonate (-SO₃⁻) |
| pH Sensitivity | More sensitive to pH changes. nih.govwikipedia.org | Relatively insensitive to pH. wikipedia.orgwikipedia.org |
| Protein Interaction | Known to interact with proteins, potentially more so than DSS in some cases. nih.govnih.gov | Interacts with proteins, particularly cationic peptides. nih.govnih.gov |
| Primary Use Case | General aqueous samples, preferred in some specific matrices (e.g., certain food samples). nih.govnih.gov | Recommended for protein NMR due to pH stability. wikipedia.org |
Standardization Protocols for NMR-Based Metabolite Analysis
The reliability and comparability of NMR-based metabolomics data heavily depend on the implementation of standardized operating procedures (SOPs). nih.govnih.govacs.orgacs.org These protocols encompass all stages of the analysis, from sample collection and preparation to data acquisition and processing. A critical aspect of these protocols is the careful control of experimental conditions that can significantly impact the NMR spectrum.
Importance of pH Control and Buffering Strategies in Sample Preparation
The pH of the sample solution is a crucial parameter in NMR-based metabolomics as it can significantly influence the chemical shifts of many metabolites. nih.govacs.org Ionizable functional groups in metabolites, such as carboxyl and amino groups, exist in different protonation states depending on the pH. This leads to changes in the electronic environment of nearby nuclei and, consequently, shifts in their NMR resonance frequencies.
To mitigate these effects, the use of appropriate buffering strategies is essential. nih.govacs.org A buffer solution is added to the sample to maintain a constant and consistent pH across all samples in a study. The choice of buffer and its concentration are important considerations. The buffer itself should not have signals that interfere with the metabolite resonances of interest. Phosphate (B84403) buffers are commonly used, but their own signals can be pH-dependent. The pKa of the buffer should be close to the desired pH of the sample to ensure maximum buffering capacity.
Standardizing the pH not only improves the reproducibility of chemical shifts but also enhances the accuracy of quantification, especially when using reference compounds whose signals may also be pH-sensitive. Therefore, the implementation of rigorous pH control and consistent buffering strategies is a fundamental requirement for high-quality, standardized NMR-based metabolite analysis. nih.govnih.govacs.org
Influence of Temperature on NMR Chemical Shifts of Reference Compounds
The chemical shift of reference compounds in Nuclear Magnetic Resonance (NMR) spectroscopy can exhibit a dependency on temperature, a factor that is critical for the accuracy and reproducibility of spectral data. While commonly used standards are chosen for their relative stability, their resonance frequencies are not entirely immune to temperature variations.
This compound (TMSP or TSP) and 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) are widely accepted reference standards for aqueous samples in ¹H NMR spectroscopy. kpwulab.com Studies have shown that the proton chemical shifts of both DSS and TMSP exhibit a relatively small change with temperature. For instance, over a temperature range of 20 to 60°C, the chemical shift of DSS changed by less than 0.002 ppm, while TMSP showed a change of less than 0.005 ppm. nmrwiki.org In contrast, another reference compound, tetramethylammonium (B1211777) chloride (TMACl), displayed a more significant change of about 0.01 ppm over the same temperature range. nmrwiki.org For all three of these compounds when dissolved in water, the dependence of their chemical shift on temperature was observed to be non-linear. nmrwiki.org
The temperature dependence of chemical shifts is a recognized phenomenon, stemming from changes in the local magnetic environments of the nuclei. nih.govresearchgate.net In aqueous solutions, the resonance of deuterium (B1214612) from D₂O/HDO is used for the lock system, which compensates for changes in the magnetic field strength due to temperature fluctuations. nih.gov This makes the water signal appear temperature-invariant, while other signals shift. nih.gov The chemical shift of the water proton itself has a marked temperature dependence. nmrwiki.org
Detailed studies have been conducted to quantify the temperature dependence of TMSP's ¹H chemical shift. In one such study at the Academia Sinica High Field Magnetic Resonance Center, the ¹H shifts of TMSP were measured at 14 different temperatures on both NEO600 and NEO850 spectrometers. The data were fitted to linear regression equations to represent the temperature dependency of the ¹H reference frequencies. kpwulab.com
Table 1: Temperature Dependence of TMSP ¹H Reference Frequencies
| Spectrometer | Linear Regression Equation | R² | Correlation Coefficient |
|---|---|---|---|
| NEO600 | Y = 6.6375X - 2030.1862 | 0.9994 | 0.9997 |
| NEO850 | Y = 9.9571X - 3045.5414 | 0.9994 | 0.9997 |
In these equations, X represents the temperature in Kelvin, and Y is the calibrated value of ¹H in Hertz. kpwulab.com
While the temperature-induced changes in the chemical shifts of standards like TMSP and DSS are small, they can become significant, particularly in studies where high accuracy is paramount or when comparing spectra recorded at different temperatures. nmrwiki.orgnih.gov For example, neglecting the temperature dependence of chemical shifts can lead to considerable quantification errors in ¹H MRS measurements, especially when conducted at temperatures significantly different from the standard 37°C for which most published chemical shift values are determined. nih.gov Although the temperature dependences are often approximated by a linear model, deviations from linearity can occur and may indicate fast exchange between different conformational states of molecules. nih.govresearchgate.net
Best Practices for NMR Data Acquisition and Processing in Quantitative Studies
Quantitative NMR (qNMR) is a powerful technique for determining the concentration and purity of substances, relying on the direct proportionality between the integral of an NMR signal and the number of corresponding nuclei. emerypharma.combwise.kr To achieve accurate and precise quantitative results, it is imperative to adhere to a set of best practices during both data acquisition and processing. ox.ac.uk
Data Acquisition:
A number of key acquisition parameters must be carefully optimized to ensure the integrity of qNMR data. ox.ac.uk
Pulse Width and Repetition Time: For quantitative measurements, a 90° pulse is typically used as it generates the maximum signal in a single scan. libretexts.org It is crucial to allow for complete relaxation of the magnetization back to its equilibrium state between pulses. This is achieved by setting the repetition time (the sum of the acquisition time and a relaxation delay) to at least 5 times the spin-lattice relaxation time (T₁) of the slowest-relaxing nucleus of interest. emerypharma.comlibretexts.org A common recommendation is a waiting time of approximately 7 times the longest T₁ to ensure at least 99% recovery. emerypharma.comresearchgate.net
Signal-to-Noise Ratio (S/N): A high signal-to-noise ratio is essential for accurate integration. emerypharma.comox.ac.uk An S/N of at least 250:1 is required for an integration error of less than 1%. ox.ac.uklibretexts.org This is typically achieved by co-adding multiple free induction decays (FIDs). Even for concentrated samples, a minimum of 8 scans is often recommended to reduce spectral artifacts. libretexts.org
Uniform Excitation: It is essential that all resonances of interest are excited uniformly. ox.ac.uk Modern spectrometers with short 90° pulses (around 10 µs) generally achieve this for ¹H spectroscopy. emerypharma.com
Acquisition Time (AT): The acquisition time should be set long enough to allow the FID to decay completely, preventing truncation which can lead to spectral inaccuracies. emerypharma.com
Receiver Gain: The receiver gain should be set carefully to maximize the signal without causing the analog-to-digital converter (ADC) to overflow, which would distort the signal. libretexts.org
Spectral Width: The spectral width should be set to encompass all signals of interest, with recommendations to have the spectrum extend about 1 ppm beyond the signals at each end to aid in baseline correction. emerypharma.com
Table 2: Suggested Acquisition Parameters for Quantitative ¹H NMR
| Parameter | Recommendation | Rationale |
|---|---|---|
| Pulse Angle | 90° | Maximizes signal intensity in a single scan. libretexts.org |
| Relaxation Delay (d1) | ≥ 5-7 x T₁ (longest) | Ensures complete magnetization recovery for accurate quantification. emerypharma.comlibretexts.org |
| Number of Scans (ns) | Sufficient for S/N ≥ 250:1 | Minimizes integration errors to <1%. ox.ac.uklibretexts.org |
Data Processing:
Proper processing of the acquired data is equally critical for obtaining reliable quantitative results.
Zero Filling: Applying zero filling, where the number of data points is doubled (e.g., setting the size of the real spectrum 'SI' to be twice the 'TD'), can increase the precision of the integrals. ox.ac.uk
Apodization (Window Functions): The use of window functions can improve the S/N and the accuracy of the results. An exponential weighting function, controlled by the line broadening (LB) parameter (typically set to 0.3 Hz for ¹H), is commonly applied, especially for spectra with low S/N. ox.ac.uk Lite Gaussian window multiplication has also been shown to improve the accuracy of qNMR output and is recommended for routine measurements. nih.govresearchgate.net
Phasing and Baseline Correction: Careful manual phasing and baseline correction are crucial to ensure that the integrals accurately reflect the peak areas.
Integration: The signals chosen for quantification should be well-resolved, free from overlap with other peaks, and not from exchangeable protons (like -OH or -NH) which are often broad and susceptible to sample conditions. ox.ac.uk Singlets are preferable to multiplets for quantification. ox.ac.uk
By following these best practices in both data acquisition and processing, qNMR can be a highly reproducible and precise method for concentration and purity determination. nih.gov
Role in Metabolomics Research Methodologies
Integration of Sodium 3-(trimethylsilyl)propionate in NMR-Based Metabolomics Workflows
Nuclear Magnetic Resonance (NMR) spectroscopy is a principal analytical technique in metabolomics, valued for its high reproducibility and non-destructive nature, which makes it ideal for analyzing large batches of samples. mdpi.com The typical workflow for an NMR-based metabolomics study is a multi-step process that includes sample collection, sample preparation, NMR spectral acquisition, and data analysis. mdpi.comnih.gov Within this framework, this compound (used interchangeably with its common acronyms DSS or TSP depending on the specific salt or deuteration) is a cornerstone compound. youtube.com
Its primary and most critical role is to act as an internal standard. youtube.comnih.gov The protons of its three equivalent trimethylsilyl (B98337) groups produce a sharp, intense singlet in the ¹H NMR spectrum, which is chemically inert and typically does not overlap with signals from endogenous metabolites. This peak is universally defined as the chemical shift reference at 0.00 parts per million (ppm). chemicalbook.com This referencing is fundamental for the accurate alignment of spectra from multiple samples, a prerequisite for subsequent comparative and statistical analysis.
Furthermore, because a known concentration of this compound is added to each sample, its signal intensity serves as a reference for quantifying other metabolites in the mixture. youtube.comnih.gov The concentration of an unknown metabolite can be determined by comparing the integral of its corresponding peak(s) to the integral of the DSS/TSP peak. nih.gov
A typical workflow integrating this standard is as follows:
Sample Collection and Pre-treatment : Biological samples (e.g., urine, blood, tissue) are collected and stored under conditions that quench metabolic activity.
Sample Preparation : This may involve metabolite extraction or the removal of macromolecules. mdpi.com
Final Sample Formulation : The processed sample is reconstituted in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), which contains a buffer (e.g., sodium phosphate) to maintain a stable pH and a known concentration of this compound. nih.govnih.govresearchgate.net
NMR Data Acquisition : The prepared sample is placed in an NMR spectrometer to acquire the spectral data. mdpi.com
Data Processing and Analysis : The acquired spectra are processed, referenced to the DSS/TSP peak, and analyzed to identify and quantify metabolites. nih.gov
While DSS is the most widely accepted internal standard, it has been shown to interact with macromolecules like proteins through hydrophobic and electrostatic interactions, which can lead to peak broadening or a loss of signal intensity. nih.govnih.govresearchgate.net This is a critical consideration, especially when analyzing protein-rich samples like blood plasma. nih.gov Despite this, its widespread use continues due to its effectiveness and the extensive body of literature and databases that rely on it for referencing. researchgate.net
Table 1: Typical Workflow for NMR-Based Metabolomics
| Stage | Description | Role of this compound |
| 1. Pre-Analytical | Sample collection, storage, and initial handling. May include removal of large proteins or lipids. mdpi.com | Not directly involved, but preparation steps aim to create a clean matrix for its later addition. |
| 2. Data Generation | The processed sample is resuspended in a D₂O-based buffer containing the standard, and NMR spectra are acquired. mdpi.comnih.gov | Added at a precise concentration to serve as an internal standard for chemical shift referencing (0.00 ppm) and quantification. nih.gov |
| 3. Data Analysis | Spectral data is processed (phasing, baseline correction), and statistical methods are applied to identify significant metabolites. mdpi.comnih.gov | The sharp signal is used as a reference point for phasing, baseline correction, and normalization of the data. nih.govnih.gov |
| 4. Biological Interpretation | Significant metabolites are identified and placed into a biological context to understand the underlying physiological or pathological processes. mdpi.com | Provides the quantitative data needed to determine the fold-changes of metabolites, which is essential for interpretation. nih.gov |
Advanced Sample Preparation Protocols for Metabolite Extraction and Analysis
The preparation of biological samples is a critical step that dictates the quality and reliability of metabolomics data. The protocols are tailored to the specific biofluid or tissue being analyzed to ensure efficient extraction of metabolites and removal of interfering substances like proteins and lipids. This compound is introduced in the final step, after extraction and before NMR analysis.
Urine : Urine is a commonly used biofluid as it is rich in metabolites and can be collected non-invasively. nih.gov A standard protocol involves thawing frozen urine samples, adjusting the specific gravity, and then performing a metabolite extraction, often using a methanol (B129727)/chloroform mixture to precipitate proteins and lipids. nih.gov The resulting aqueous layer, which contains the polar metabolites, is then separated, dried via lyophilization (freeze-drying), and finally reconstituted in a phosphate (B84403) buffer prepared with D₂O and containing this compound. nih.gov
Blood (Serum/Plasma) : Serum and plasma are rich in proteins, which can interfere with NMR analysis by broadening metabolite signals and interacting with the DSS standard. nih.gov Therefore, protein removal is essential. This is typically achieved through ultrafiltration using filters with a specific molecular weight cutoff (e.g., 3 kDa) or by protein precipitation with a cold organic solvent like methanol or acetonitrile (B52724). nih.govnih.gov After centrifugation to remove the precipitated protein, the supernatant containing the metabolites is collected, dried, and resuspended in the DSS-containing NMR buffer. nih.govnih.gov
Cell and Tissue Extracts : For cellular and tissue metabolomics, the first step is to quench metabolic activity, usually by flash-freezing in liquid nitrogen. researchgate.net The frozen sample is then homogenized and subjected to an extraction procedure, commonly a biphasic extraction with a methanol:chloroform:water system. researchgate.net This separates the polar metabolites (in the aqueous layer) from the lipids (in the organic layer). The aqueous extract is then dried and prepared for NMR analysis by redissolving it in the D₂O buffer with this compound. nih.govresearchgate.net
Table 2: Summary of Sample Preparation Protocols
| Sample Type | Key Preparation Steps | Rationale |
| Urine | - Methanol/Chloroform extraction- Lyophilization- Reconstitution in D₂O buffer with DSS nih.gov | Remove interfering proteins and lipids; concentrate metabolites. |
| Serum/Plasma | - Protein precipitation (Methanol/Acetonitrile) or Ultrafiltration- Drying of supernatant- Reconstitution in D₂O buffer with DSS nih.govnih.gov | Remove high abundance of proteins that interfere with NMR signals and the DSS standard. |
| Tissues/Cells | - Quenching (liquid nitrogen)- Homogenization and solvent extraction- Drying of polar extract- Reconstitution in D₂O buffer with DSS researchgate.net | Halt enzymatic activity; separate polar metabolites from lipids and other macromolecules. |
Application in Targeted and Untargeted Metabolomic Profiling Strategies
Metabolomics research can be broadly categorized into two main strategies: untargeted and targeted profiling. This compound is a fundamental tool in both approaches, although its application serves slightly different purposes.
Untargeted Metabolomics : This is a hypothesis-generating approach that aims to capture a comprehensive snapshot of all detectable metabolites in a sample, including those that are unknown. metabolon.commetwarebio.com The goal is to identify global metabolic changes or discover novel biomarkers that differentiate between sample groups (e.g., disease vs. healthy). In this context, DSS/TSP is essential for ensuring that the thousands of signals across hundreds of spectra are properly aligned, allowing for robust statistical comparison. mdpi.com It provides the crucial chemical shift reference that makes large-scale, multi-sample studies feasible. While absolute quantification is not the primary goal, the standard is still used for relative quantification to assess the magnitude of change for features of interest. nih.gov
Targeted Metabolomics : This is a hypothesis-driven approach that focuses on measuring a predefined and specific set of metabolites, often related to a particular biochemical pathway. metabolon.comnih.govcreative-proteomics.com This method is typically used to validate findings from an untargeted study or to test a specific biological question. Targeted analysis offers higher sensitivity and specificity for the selected analytes. nih.govcreative-proteomics.com Here, the role of this compound as a quantitative standard is paramount. By comparing the integrated signal area of a target metabolite to the known concentration of the internal standard, researchers can achieve accurate absolute or semi-quantitative measurements. nih.govnih.gov This precise quantification is critical for validating biomarkers or understanding the flux through a metabolic pathway. mdpi.comnih.gov
Table 3: Role of this compound in Metabolomic Strategies
| Feature | Untargeted Metabolomics | Targeted Metabolomics |
| Goal | Hypothesis generation; comprehensive profiling of all detectable metabolites. metabolon.com | Hypothesis testing; measurement of a predefined set of metabolites. metabolon.comnih.gov |
| Scope | Global, includes unknown compounds. metabolon.com | Focused on known, biochemically annotated analytes. nih.gov |
| Primary Role of DSS/TSP | Chemical shift referencing for spectral alignment across many samples. mdpi.com | Accurate quantification (absolute or relative) of specific target metabolites. nih.govcreative-proteomics.com |
| Quantification | Relative or semi-quantitative. nih.gov | Absolute or semi-quantitative. nih.gov |
| Outcome | Discovery of potential biomarkers and metabolic patterns. metwarebio.com | Validation of biomarkers and detailed analysis of specific pathways. nih.govresearchgate.net |
Data Analysis and Chemometric Approaches in Metabolomics Studies
The final stage of a metabolomics study involves converting the vast and complex NMR spectral data into meaningful biological information. This requires a combination of spectral processing and advanced statistical analysis, known as chemometrics. researchgate.netbohrium.com this compound plays a key role in the initial data processing steps that precede chemometric analysis.
The raw NMR data, known as the Free Induction Decay (FID), undergoes several processing steps:
Fourier Transformation : Converts the time-domain FID signal into a frequency-domain spectrum.
Phasing and Baseline Correction : These steps are crucial for ensuring that all peaks have the correct shape and are on a flat baseline, which is essential for accurate integration. The sharp, symmetrical peak of DSS/TSP is often used as a visual guide to achieve correct phasing across the entire spectrum. nih.gov
Normalization : To account for variations in sample dilution, the spectra are often normalized. A common method is to normalize the total area of each spectrum to the area of the DSS/TSP internal standard peak, ensuring that all spectra are on a comparable scale. nih.gov
Once the data is processed and normalized, chemometric methods are applied to identify patterns and significant differences. nih.govwiley.com
Unsupervised Methods : Principal Component Analysis (PCA) is a widely used unsupervised technique. wpmucdn.com It reduces the dimensionality of the data and provides a visual overview of the variance within the dataset, helping to identify natural clustering, trends, or outliers without prior knowledge of the sample classes. nih.govnih.gov
Supervised Methods : When samples belong to predefined groups (e.g., control vs. treatment), supervised methods like Partial Least Squares-Discriminant Analysis (PLS-DA) are employed. wpmucdn.com PLS-DA is used to build a model that maximizes the separation between the groups, and its corresponding loadings plots can highlight the specific metabolites (spectral variables) that are most responsible for this discrimination. researchgate.netwpmucdn.com
These statistical techniques are essential for navigating the complexity of metabolomics data and extracting the key metabolites that are altered in response to a particular stimulus or disease state. nih.govusi.edu
Mechanistic and Interactional Studies in Analytical Systems
Investigations into Intermolecular Interactions with Biological Macromolecules (e.g., proteins, peptides)
The utility of Sodium 3-(trimethylsilyl)propionate as an internal standard can be compromised by its interactions with biological macromolecules, most notably proteins. wur.nl Research has demonstrated that TSP has a propensity to bind to proteins, a phenomenon that is particularly significant in complex matrices like blood plasma and serum. researchgate.net The primary site of this interaction in plasma is Human Serum Albumin (HSA), one of the most abundant proteins in blood. researchgate.net
The binding of TSP to HSA is a critical consideration in metabolomics studies. When TSP binds to HSA, the fraction of TSP that is free in solution decreases. researchgate.net Since only the unbound, or free, fraction of a metabolite is typically detected by ¹H-NMR spectroscopy, this binding leads to an underestimation of the total concentration of other metabolites that also bind to HSA. researchgate.net This interaction is not unique to TSP, as many small molecules and metabolites exhibit some degree of affinity for proteins. nih.govnih.govmdpi.comdiscoveracs.org The forces driving these interactions are often a combination of hydrophobic and electrostatic interactions. nih.gov
The interaction of TSP with proteins can also be exploited. By adding a high concentration of TSP to a plasma sample, it can act as a competitor for HSA binding sites. This competitive binding can displace other metabolites that are bound to HSA, thereby increasing their free concentration in the sample and allowing for a more accurate measurement of their total concentration. researchgate.net
Studies have also explored the interactions of various molecules, including peptides, with different surfaces and with each other. nih.govrsc.orgresearchgate.net These interactions are governed by a range of forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and π-π stacking. nih.gov While not directly focused on TSP, this body of research provides a fundamental understanding of the types of non-covalent interactions that can occur between small molecules and biological macromolecules in solution. nih.govnih.govmdpi.comdiscoveracs.orgnih.gov
The deuterated form of TSP, Sodium 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP-d4), is also commonly used as an internal standard in ¹H NMR spectroscopy. zeotope.comsigmaaldrich.comcarlroth.comlgcstandards.comscbt.com Its use helps to eliminate solvent signals in the spectrum. carlroth.com Like its non-deuterated counterpart, TSP-d4 is susceptible to interactions with macromolecules, which can influence its performance as a reference standard.
The following table summarizes the key intermolecular interactions of this compound in biological samples.
| Interacting Molecule | Type of Interaction | Consequence |
| Human Serum Albumin (HSA) | Binding | Reduced free TSP concentration, potential for competitive displacement of other metabolites |
| Other Plasma Proteins | Binding | Similar to HSA, contributes to underestimation of total metabolite concentrations |
Studies on Chemical Shift Perturbations and Signal Broadening Mechanisms
The interaction of this compound with macromolecules has a direct and observable impact on the NMR spectrum, primarily through chemical shift perturbations and signal broadening. researchgate.net Chemical shift perturbation (CSP) analysis is a sensitive NMR technique used to study the binding of ligands to proteins by observing changes in the chemical shifts of the protein's resonances upon addition of the ligand. nih.govyoutube.com Conversely, when using TSP as an internal standard, its binding to proteins can cause its own signal to shift.
More significantly, the binding of TSP to proteins like HSA leads to a noticeable broadening of the TSP signal. wur.nlresearchgate.net In unfiltered plasma samples, the peak width of the TSP signal can increase dramatically, for instance, from 1 Hz in filtered samples to 11 Hz in unfiltered samples. wur.nl This broadening is a consequence of the change in the local chemical environment and the dynamics of the TSP molecule upon binding to a large, slowly tumbling macromolecule.
The mechanism behind this line broadening is related to the exchange rate between the free and bound states of the TSP molecule. nih.govwikipedia.org When a small molecule like TSP is in exchange between a free state in solution and a bound state on a large protein, the observed NMR signal is an average of the signals from both states. If the exchange rate is in the intermediate regime on the NMR timescale, it can lead to significant line broadening. wikipedia.orgnih.gov This phenomenon, known as exchange broadening, can severely impact the quality of the NMR spectrum, reducing both resolution and sensitivity. nih.gov
The following table illustrates the effect of protein binding on the NMR signal of this compound.
| Sample Condition | TSP Peak Width (Hz) | Observation |
| Filtered Plasma | 1 | Sharp signal |
| Unfiltered Plasma | 11 | Broadened signal |
This signal broadening not only affects the TSP reference signal but can also impact the quantification of other metabolites, especially those with resonances close to the TSP signal. wur.nl
Stability of this compound as an Internal Standard in Diverse Sample Matrices
The stability and reliability of this compound as an internal standard are highly dependent on the composition of the sample matrix. nih.gov In simple aqueous solutions without macromolecules, TSP is an excellent internal standard, providing a stable and sharp reference signal. nih.gov However, in complex biological fluids such as unfiltered plasma or serum, its utility is significantly compromised due to its interaction with proteins. wur.nl
The binding of TSP to proteins leads to a decrease in the intensity of its signal and a significant broadening of the peak, which can cause issues with accurate quantification. wur.nlresearchgate.net This is because the concentration of free TSP, which is what is detected by NMR, is not constant and can be influenced by the protein concentration in the sample. researchgate.net This variability makes it a less reliable internal standard for comparative metabolomics studies where consistent quantification is crucial. wur.nl
For this reason, alternative internal standards are often sought for NMR analysis of unfiltered plasma. One such alternative is maleic acid (MA), which has been shown to not bind to macromolecules and therefore provides a more stable and reliable signal for quantification in such samples. wur.nl In other matrices, such as urine, where protein concentration is typically much lower, TSP can be a suitable internal standard. nih.gov
The choice of an internal standard is a critical step in ensuring the reproducibility and reliability of NMR-based metabolomics data. nih.gov The ideal internal standard should be chemically inert, not interact with other components in the sample, and have a signal that does not overlap with signals from the metabolites of interest. researchgate.net While TSP meets these criteria in many applications, its interaction with proteins in certain biological matrices necessitates careful consideration and, in some cases, the use of alternative standards. wur.nl
Computational and Theoretical Investigations of Sodium 3 Trimethylsilyl Propionate and Its Derivatives
Density Functional Theory (DFT) NMR Chemical Shift Calculations for Silyl (B83357) Derivatives
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for predicting the nuclear magnetic resonance (NMR) parameters of various molecules, including silyl derivatives. tandfonline.com These theoretical calculations provide profound insights into the relationship between a molecule's electronic structure and its NMR chemical shifts. nih.gov The accurate prediction of chemical shifts is invaluable for molecular structure elucidation, especially when experimental spectra are complex or ambiguous. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach integrated within DFT frameworks for calculating NMR shielding tensors, from which chemical shifts are derived. nih.govmdpi.com
The predictive power of DFT calculations for NMR shifts is highly dependent on several factors, primarily the choice of the exchange-correlation functional, the basis set, and the accuracy of the optimized molecular geometry. unige.chnih.gov Research on various organosilicon compounds has shown that functionals such as B3LYP, PBE0, and BP86, paired with triple-zeta quality basis sets like IGLO-III or Pople-style sets (e.g., 6-311+G(d,p)), offer a reliable balance of accuracy and computational efficiency. researchgate.netcapes.gov.brresearchgate.net
A critical prerequisite for any reliable NMR shielding calculation is an accurately optimized molecular geometry, as chemical shifts are extremely sensitive to bond lengths and angles. unige.ch Furthermore, solvent effects can significantly alter chemical shifts. These are often incorporated into calculations using implicit solvation models like the Polarizable Continuum Model (PCM), which can improve the correlation between theoretical and experimental values. researchgate.netresearchgate.net
While specific DFT studies focusing exclusively on Sodium 3-(trimethylsilyl)propionate are not extensively documented in the literature, the methodologies have been robustly validated across a wide range of analogous silyl derivatives. For instance, calculations on series of methylsilanes, methoxysilanes, and chlorosilanes have demonstrated excellent agreement with experimental data. unige.chresearchgate.net Studies on alkylchlorosilanes show that while standard DFT methods are effective, the inclusion of relativistic spin-orbit corrections becomes necessary for achieving quantitative accuracy, particularly for systems containing heavier halogen atoms. researchgate.netrsc.org For a compound like this compound, which lacks such heavy atoms, these effects are generally considered to be small. researchgate.net
The findings from these computational studies on related silyl derivatives establish a validated protocol that can be applied to investigate the NMR properties of this compound. The theoretical data not only helps in assigning experimental spectra but also provides a deeper understanding of the electronic environment around the silicon nucleus.
Detailed Research Findings
The following table presents a comparison of experimental ²⁹Si NMR chemical shifts with values calculated using DFT for a series of alkylchlorosilanes. This data illustrates the accuracy of modern computational methods for predicting NMR properties in silyl derivatives. The calculations were performed at the MPW1K/IGLO-III level of theory on geometries optimized at the MPW1K/6-31+G(d) level, including corrections for spin-orbit (SO) effects. researchgate.net
| Compound | Experimental δ(²⁹Si) (ppm) | Calculated δ(²⁹Si) (ppm) | Deviation (ppm) |
|---|---|---|---|
| SiMe₃Cl | 30.0 | 30.7 | +0.7 |
| SiMe₂Cl₂ | 32.1 | 32.6 | +0.5 |
| SiMeCl₃ | 13.0 | 13.2 | +0.2 |
| SiCl₄ | -18.4 | -18.0 | +0.4 |
Future Directions and Emerging Research Avenues
Development of Novel Silyl-Based Analytical Reagents and Derivatives
The fundamental structure of TMSP, a silicon-containing compound, serves as a foundation for the development of new analytical reagents. Research is actively exploring the synthesis of novel silyl-based compounds with tailored properties for specific analytical challenges. rsc.orgrsc.org
One area of focus is the creation of silylating agents that can react with a broader range of functional groups, enhancing the derivatization possibilities for complex molecules. rsc.org For instance, the direct synthesis of silylzinc reagents from silyl (B83357) halides presents a milder and more economical strategy compared to traditional methods that rely on pyrophoric silyllithium. rsc.org These new reagents demonstrate significant potential in the cross-coupling of various carboxylic acids, including those found in active pharmaceutical ingredients. rsc.org
Furthermore, the development of silylboronates as silicon nucleophiles is expanding the toolkit for organic synthesis. rsc.org These reagents, which can be activated by transition-metal catalysts or bases, offer new pathways for creating complex organosilicon compounds. rsc.org The synthesis of hydrosilylboronates, for example, has led to the generation of dialkylhydrosilyl anions, opening up new avenues for silicon-based chemistry. rsc.org
The exploration of silyl ether-based linkers in antibody-drug conjugates (ADCs) also highlights the versatility of silicon-based chemistry. nih.gov These linkers can be designed to be acid-cleavable, allowing for the targeted release of potent drug payloads like monomethyl auristatin E (MMAE) in the acidic tumor microenvironment. nih.gov This research showcases the potential for designing sophisticated drug delivery systems based on the reactivity of silyl compounds. nih.gov
Additionally, the synthesis of unique silicon compounds, such as bis(silylene)-stabilized silylones, demonstrates the potential for creating highly reactive species that can activate small molecules like ammonia. acs.org This fundamental research into the reactivity of novel silicon centers could pave the way for new catalytic processes and the development of innovative analytical probes. acs.org
Integration with Advanced Multi-Modal Analytical Platforms (e.g., NMR-MS hyphenation)
The power of TMSP as a quantitative standard is amplified when integrated with other analytical techniques, particularly mass spectrometry (MS). The hyphenation of NMR and MS combines the quantitative strength and structural information from NMR with the high sensitivity and specificity of MS.
This combination is particularly valuable in metabolomics, where the identification and quantification of a vast number of metabolites in complex biological samples is required. nih.gov While NMR provides a non-destructive and highly reproducible method for quantifying known and unknown compounds, MS offers complementary information on molecular weight and fragmentation patterns, aiding in metabolite identification. nih.gov
The integration of techniques like high-performance liquid chromatography (HPLC) with NMR (HPLC-NMR) further enhances the separation and analysis of complex mixtures. This approach is especially beneficial in pharmaceutical and drug discovery research, where it can help isolate and quantify metabolites of interest, even those present at low concentrations. nih.gov
Research is ongoing to overcome the challenges of hyphenating these powerful techniques, such as solvent interference in HPLC-NMR. nih.gov The continued development of these multi-modal platforms will undoubtedly lead to more comprehensive and accurate analyses in a wide range of scientific disciplines.
Expansion of Quantitative NMR Applications utilizing Sodium 3-(trimethylsilyl)propionate beyond Traditional Metabolomics
While metabolomics has been a primary driver for the use of quantitative NMR (qNMR) with TMSP, its applications are rapidly expanding into other fields. The inherent accuracy, reproducibility, and non-destructive nature of qNMR make it an attractive tool for a variety of quantitative analyses. nih.govnih.govazom.comresearchgate.netgovst.edusapub.org
In the pharmaceutical industry , qNMR is increasingly being used for the rapid and reliable determination of drug potency, purity, and the quantification of residual solvents. nih.govresearchgate.netgovst.edu This technique can often replace a combination of other analytical methods, streamlining the drug development process and reducing costs. researchgate.netgovst.edu The ability to quantify multiple components simultaneously without the need for individual reference standards for each analyte is a significant advantage. sapub.org
In food science , qNMR is being employed to assess the authenticity and quality of food products. For example, it can be used to quantify specific compounds that are indicative of a food's origin or to detect adulteration. The use of TMSP as an internal standard ensures the accuracy of these quantitative measurements.
In environmental analysis , qNMR can be used to quantify pollutants and monitor their degradation in various environmental matrices. The ability to analyze complex mixtures without extensive sample preparation is a key advantage in this field.
Furthermore, the principles of qNMR are being applied in educational settings to provide students with hands-on experience in quantitative analysis. researchgate.net Experiments involving the determination of the composition of simple mixtures using TMSP as an internal standard can effectively demonstrate the quantitative power of NMR. researchgate.net
The continued development of user-friendly qNMR software and automated platforms will further democratize this powerful technique, making it accessible to a broader range of researchers and expanding its applications into new and exciting areas of scientific inquiry. azom.com
Q & A
Q. What is the primary application of sodium 3-(trimethylsilyl)propionate (TSP) in NMR spectroscopy, and how should it be methodologically implemented?
TSP is widely used as a chemical shift reference in NMR spectroscopy, particularly in aqueous solutions. Its deuterated form (TSP-d4) is preferred for experiments in deuterated solvents like D₂O to avoid interference from residual proton signals. Methodologically:
- Dissolve TSP-d4 in the sample at a concentration of 0.1–1.0 mM.
- Reference the chemical shift to 0 ppm for TSP-d4 in D₂O or adjust for solvent-specific effects (e.g., DMSO-d6 requires using the solvent peak at 2.49 ppm as a secondary reference).
- Ensure uniform sample preparation to avoid pH or temperature variations that may shift the reference signal .
Q. How does the deuterated form (TSP-d4) enhance accuracy in NMR experiments, particularly in aqueous environments?
TSP-d4 replaces four hydrogens with deuterium, eliminating proton signals that could overlap with analyte peaks. This is critical for:
- Quantitative NMR (qNMR): TSP-d4’s sharp singlet serves as an internal standard for metabolite quantification (e.g., ethanol and acetic acid in fermented beverages) .
- High-resolution studies: Reduces signal splitting and improves baseline stability in complex biological mixtures .
- Deuterium lock compatibility: Ensures solvent stability in D₂O-based experiments .
Advanced Research Questions
Q. How can researchers address signal attenuation or chemical shift inconsistencies when using TSP in samples containing macromolecules like proteins?
Q. What methodological considerations are critical when using TSP-d4 as a quantitative reference in metabolomic studies?
Key considerations for qNMR:
- Purity validation: Verify TSP-d4 purity (>98% isotopic enrichment) via independent methods (e.g., mass spectrometry) to ensure accurate integration .
- Concentration optimization: Use 0.5–1.0 mM TSP-d4 to balance signal clarity and minimal analyte interference .
- Relaxation delays: Set relaxation delays ≥5× TSP-d4’s T₁ (longitudinal relaxation time) to avoid signal saturation .
Q. How do researchers validate the chemical shift referencing of TSP in non-aqueous solvents, and what alternative standards are recommended?
In non-aqueous solvents (e.g., DMSO-d6):
- Secondary referencing: Calibrate using the solvent peak (e.g., DMSO-d6 at 2.49 ppm) after initial TSP-d4 referencing in D₂O .
- Alternative standards: For organic solvents, tetramethylsilane (TMS) is preferred, while 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) is used for mixed aqueous-organic systems .
Data Contradictions and Troubleshooting
Q. How should researchers reconcile discrepancies in TSP-d4’s reported solubility or stability across studies?
Discrepancies often arise from batch-specific impurities or storage conditions:
- Batch testing: Pre-screen TSP-d4 batches via ¹H NMR to confirm absence of extraneous peaks .
- Storage protocols: Store lyophilized TSP-d4 at –20°C under inert gas to prevent hydrolysis or oxidation .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
